3a,7-Dihydropyrazolo[3,4-b]pyridin-6-one
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Overview
Description
3a,7-Dihydropyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The unique arrangement of nitrogen atoms within the rings imparts significant chemical and biological properties, making them of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3a,7-Dihydropyrazolo[3,4-b]pyridin-6-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,3-diketones with hydrazines, followed by cyclization under acidic conditions. Another approach involves the use of α,β-unsaturated ketones or 1,3-dicarbonyl compounds as building blocks .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as amorphous carbon-supported sulfonic acid have been employed to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 3a,7-Dihydropyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrazolopyridines .
Scientific Research Applications
3a,7-Dihydropyrazolo[3,4-b]pyridin-6-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3a,7-Dihydropyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as anticancer activity .
Comparison with Similar Compounds
- 1H-Pyrazolo[3,4-b]pyridine
- 2H-Pyrazolo[3,4-b]pyridine
- Pyrazolo[3,4-c]pyridine
- Pyrazolo[4,3-c]pyridine
- Pyrazolo[4,3-b]pyridine
- Pyrazolo[1,5-a]pyridine
Uniqueness: 3a,7-Dihydropyrazolo[3,4-b]pyridin-6-one stands out due to its specific substitution pattern and the presence of a dihydro moiety, which can influence its reactivity and biological activity. Its unique structure allows for selective interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C6H5N3O |
---|---|
Molecular Weight |
135.12 g/mol |
IUPAC Name |
3a,7-dihydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C6H5N3O/c10-5-2-1-4-3-7-9-6(4)8-5/h1-4H,(H,8,9,10) |
InChI Key |
AUXFNHJUMAWBFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC2=NN=CC21 |
Origin of Product |
United States |
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